molecular formula C10H10F2O2 B3382237 3-(2,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 32004-71-0

3-(2,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B3382237
CAS RN: 32004-71-0
M. Wt: 200.18 g/mol
InChI Key: AIGQKQFFVKEHOL-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C9H8F2O2 . It is also known by several synonyms such as 3,4-difluorohydrocinnamic acid, 3-3,4-difluorophenyl propanoic acid, and 3-3,4-difluorophenyl propionic acid .


Molecular Structure Analysis

The molecular weight of 3-(2,4-Difluorophenyl)-2-methylpropanoic acid is 186.16 g/mol . The SMILES string representation of its structure is OC(=O)CCc1ccc(F)cc1F .

Safety and Hazards

3-(2,4-Difluorophenyl)-2-methylpropanoic acid is classified as having acute toxicity when ingested (Category 4, H302) and may cause an allergic skin reaction (Category 1, H317) . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

3-(2,4-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQKQFFVKEHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)-2-methylpropanoic acid

Synthesis routes and methods

Procedure details

In 800 ml. of methanol, 60 g. (0.3 mole) of 2,4-difluoro-α-methylcinnamic acid with 1.5 g. of platinum oxide catalyst is shaken under an initial pressure of 42 lbs. of hydrogen until one equivalent of hydrogen is absorbed. The reaction time is 30 minutes. The catalyst is removed by filtration and washed with methanol. The methanol, when evaporated off, leaves near colorless 2,4-difluoro-α-methyldihydrocinnamic acid as an oil which is used in the next step without further purification.
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2,4-difluoro-α-methylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-Difluorophenyl)-2-methylpropanoic acid
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Reactant of Route 6
3-(2,4-Difluorophenyl)-2-methylpropanoic acid

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